

How to improve the bioavailability of CEP-37440 in animal models

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Technical Support Center: CEP-37440 Animal Model Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing **CEP-37440** in animal models. The information is designed to address common challenges and improve the consistency and success of your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is CEP-37440 and what is its mechanism of action?

CEP-37440 is an orally available, potent dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2][3] Its mechanism of action involves binding to and inhibiting the kinase activity of both FAK and ALK, which disrupts downstream signaling pathways involved in tumor cell proliferation, migration, survival, and angiogenesis.[2][3]

Q2: **CEP-37440** is described as having "acceptable" oral bioavailability. What does this mean and are there ways to improve it?

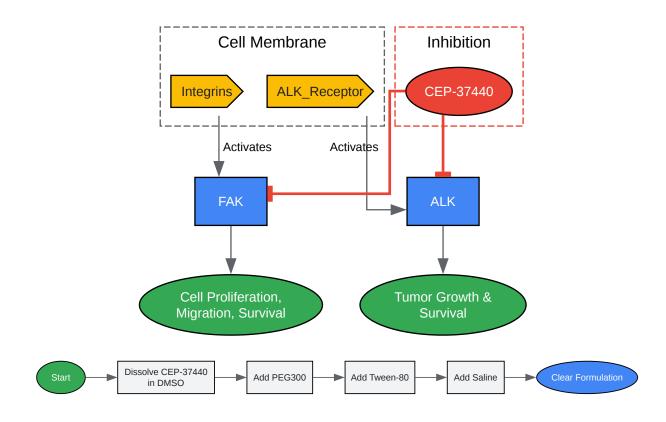
Published data indicates that **CEP-37440** has favorable oral bioavailability in several animal species, including mice, rats, and monkeys.[2][4] One study reported an oral bioavailability of 47% in rats. While this is considered a good starting point, ensuring consistent and optimal



absorption can be critical for experimental success. Factors that can influence bioavailability include the formulation, animal handling and gavage technique, and the animal's physiological state. This guide provides troubleshooting tips for these aspects.

Q3: What are the known signaling pathways affected by CEP-37440?

CEP-37440 primarily targets the FAK and ALK signaling pathways. FAK is a key mediator of integrin signaling and is involved in cell adhesion, migration, and survival. ALK is a receptor tyrosine kinase that, when dysregulated, can drive the growth of various cancers.[2][3]



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